molecular formula C18H22N2O3S B11656124 N-(Butan-2-YL)-4-(N-methylbenzenesulfonamido)benzamide

N-(Butan-2-YL)-4-(N-methylbenzenesulfonamido)benzamide

Cat. No.: B11656124
M. Wt: 346.4 g/mol
InChI Key: JCHCSEXZTHMWAZ-UHFFFAOYSA-N
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Description

N-(Butan-2-YL)-4-(N-methylbenzenesulfonamido)benzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a butan-2-yl group, a N-methylbenzenesulfonamido group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-YL)-4-(N-methylbenzenesulfonamido)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoic acid with an amine under dehydrating conditions.

    Introduction of the Butan-2-YL Group: The butan-2-yl group is introduced via alkylation reactions, often using butan-2-yl halides in the presence of a base.

    Sulfonamide Formation: The N-methylbenzenesulfonamido group is formed by reacting the intermediate with N-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-YL)-4-(N-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(Butan-2-YL)-4-(N-methylbenzenesulfonamido)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Butan-2-YL)-4-(N-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(Butan-2-YL)-4-(N-methylbenzenesulfonamido)benzamide: shares similarities with other sulfonamide and benzamide derivatives.

    N-(Butan-2-YL)-4-(N-methylbenzenesulfonamido)benzoic acid: Similar structure but with a carboxylic acid group.

    N-(Butan-2-YL)-4-(N-methylbenzenesulfonamido)aniline: Similar structure but with an aniline group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and research endeavors.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-butan-2-ylbenzamide

InChI

InChI=1S/C18H22N2O3S/c1-4-14(2)19-18(21)15-10-12-16(13-11-15)20(3)24(22,23)17-8-6-5-7-9-17/h5-14H,4H2,1-3H3,(H,19,21)

InChI Key

JCHCSEXZTHMWAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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